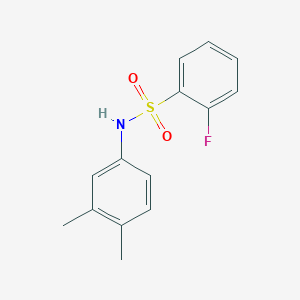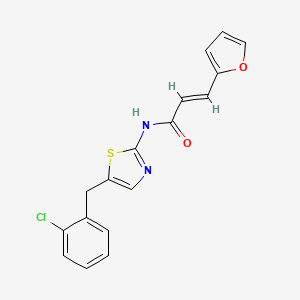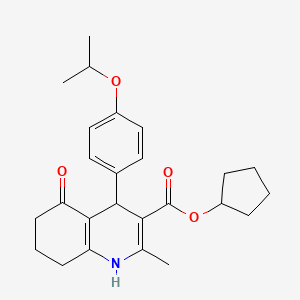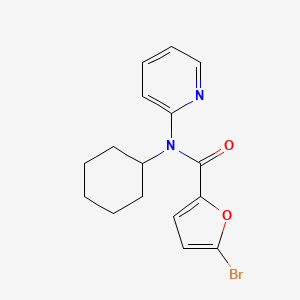
N-(3,4-dimethylphenyl)-2-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-2-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C14H14FNO2S and its molecular weight is 279.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.07292802 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
N-(3,4-dimethylphenyl)-2-fluorobenzenesulfonamide is involved in the synthesis of complex molecules and materials. Studies have shown its use in the creation of new platinum(II) dithiocarbimato complexes, which are characterized by their unique crystal structures and spectroscopic properties. These compounds have potential applications in catalysis and materials science due to their distinct structural features (Amim et al., 2008).
Pharmacological Activities
Research on derivatives of this compound has demonstrated significant pharmacological potential. For instance, the design and synthesis of thiol-activated sources of sulfur dioxide (SO₂) based on 2,4-dinitrophenylsulfonamides have shown to exhibit potent antimycobacterial activities against Mycobacterium tuberculosis, with one compound showing higher potency than the clinical agent isoniazid (Malwal et al., 2012).
Molecular Dynamics and Computational Studies
Computational studies have been utilized to investigate the structural and electronic properties of newly synthesized sulfonamide molecules. This includes the examination of intermolecular interactions within the crystal state, vibrational wave number assignments, and the evaluation of local reactivity descriptors, which could provide insights into the molecule's reactivity and stability for further applications (Murthy et al., 2018).
Material Science Applications
This compound has found applications in the development of new materials. For instance, research has been conducted on the synthesis of polyamides, polyimides, and poly(amide-imide)s containing triphenylamine groups, demonstrating high glass transition temperatures and good solubility in organic solvents. These materials exhibit potential for use in high-performance polymers due to their thermal stability and electrochromic properties (Liaw et al., 2002).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-10-7-8-12(9-11(10)2)16-19(17,18)14-6-4-3-5-13(14)15/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCYJYOWSDYVMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5R)-N,N-dimethyl-6-[2-(5-methylpyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5508677.png)
![3-CHLORO-N'~2~-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE](/img/structure/B5508680.png)

![8-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5508687.png)
![(3R*,4R*)-1-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5508688.png)
![8-fluoro-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-quinolinecarboxamide](/img/structure/B5508691.png)
![2-methoxy-4-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}phenyl 4-fluorobenzoate](/img/structure/B5508698.png)

![1'-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5508713.png)

![N-(3,4-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5508724.png)

